1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-18(14-4-2-3-5-15(14)21-12)28(24,25)9-8-20-19(23)22-13-6-7-16-17(10-13)27-11-26-16/h2-7,10,21H,8-9,11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIZODZWCTHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Indole Intermediate: The indole ring is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Urea Formation: Finally, the benzodioxole and sulfonylated indole intermediates are coupled with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and indole rings.
Reduction: Reduced forms of the urea and sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and indole rings could facilitate interactions with aromatic amino acids in protein active sites, while the sulfonyl group could form hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Benzodioxol vs. The absence of benzodioxol in 8e is compensated by a tosyl-benzoyl indole, which may confer greater metabolic stability due to electron-withdrawing groups .
Sulfonyl vs. Tosyl groups (e.g., in 8e) are bulkier and may hinder steric interactions in enzyme-active sites compared to linear sulfonylethyl chains .
Urea Substituent Diversity: The target compound’s urea nitrogen is substituted with a benzodioxol group and a sulfonylethyl-indole, contrasting with CM871850’s pyrrolidinone and methoxyphenyl groups . The latter’s methoxyphenyl substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacological Implications
- Solubility : The sulfonylethyl group in the target compound may improve water solubility compared to CM871850’s methoxyphenyl group .
- Binding Affinity : The 2-methylindole moiety in the target compound could enhance hydrophobic interactions in binding pockets, unlike the electron-deficient tosyl group in 8e .
- Metabolic Stability : Benzodioxol rings are prone to oxidative metabolism, whereas tosyl groups in 8e may resist enzymatic degradation .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is a synthetic derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its biological relevance. The structural formula can be represented as follows:
This structure includes:
- A benzodioxole ring which contributes to its biological activity.
- An indole sulfonamide group that enhances its interaction with biological targets.
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives, including this compound, as α-amylase inhibitors . α-Amylase is crucial in carbohydrate metabolism, and inhibiting this enzyme can help manage blood sugar levels. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 2.593 µM against α-amylase, indicating a strong inhibitory effect .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| IIa | 0.85 | α-amylase Inhibitor |
| IIc | 0.68 | α-amylase Inhibitor |
| Acarbose | 2.593 | α-amylase Inhibitor |
These findings suggest that the compound may possess similar antidiabetic properties, warranting further investigation.
Cytotoxicity and Anticancer Activity
The compound's efficacy against various cancer cell lines has been assessed through MTS assays. Notably, related benzodioxole derivatives demonstrated significant cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cell lines . For example:
| Cell Line | IC50 (µM) |
|---|---|
| Cancer Line 1 | 26 |
| Cancer Line 2 | 65 |
| Normal Cell Line | >150 |
This selective toxicity indicates the potential of such compounds in cancer therapy, minimizing adverse effects on healthy tissues.
The biological mechanisms underlying the activity of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea may involve:
- Inhibition of Enzymatic Activity : By targeting enzymes like α-amylase, the compound can modulate carbohydrate metabolism.
- Induction of Apoptosis : The ability to selectively induce cell death in cancer cells suggests that it may activate apoptotic pathways.
- Interaction with Signaling Pathways : The compound may influence insulin signaling pathways, potentially affecting glucose homeostasis and cellular proliferation .
Case Studies
In vivo studies utilizing diabetic mouse models have shown that related compounds significantly lower blood glucose levels after administration. For instance, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL in treated mice compared to controls . These results indicate promising therapeutic applications for managing diabetes and related metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
